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Compound of Interest

(S)-2-(1H-Indol-1-yl)propanoic
Compound Name: d
aci

Cat. No. 812102305

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for (S)-2-
(1H-Indol-1-yl)propanoic acid did not yield specific, publicly available datasets. The
information presented in this guide pertains to its constitutional isomer, 1H-Indole-3-propanoic
acid, and serves as a representative technical guide for researchers, scientists, and drug
development professionals working with similar molecular scaffolds. The experimental
protocols provided are general methodologies applicable to this class of compounds.

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical methodologies used to characterize indole-propanoic acid derivatives. The data is
presented in a structured format to facilitate understanding and application in research and
development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1H-Indole-3-propanoic acid.

Table 1: *H NMR Spectroscopic Data of 1H-Indole-3-propanoic acid
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.71 d 1H Ar-H
7.49 d 1H Ar-H
7.24 t 1H Ar-H
7.20 S 1H Ar-H (indole C2-H)
7.16 t 1H Ar-H
3.03 t 2H -CH2-COOH
2.57 t 2H Ar-CHa-

Solvent: H20, Frequency: 500 MHz[1]

Table 2: 13C NMR Spectroscopic Data of 1H-Indole-3-propanoic acid

Chemical Shift (6) ppm

Assignment

174.0 C=0 (Carboxylic Acid)
136.4 Aromatic C

127.2 Aromatic C

122.1 Aromatic C

121.4 Aromatic C

119.3 Aromatic C

118.8 Aromatic C

114.2 Aromatic C

111.4 Aromatic C

34.5 -CH2-COOH

24.8 Ar-CHz-

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1H-Indole-3-propanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12102305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Solvent: Not specified

Table 3: Infrared (IR) Spectroscopy Peak List for 1H-Indole-3-propanoic acid

Wavenumber (cm~12) Description of Vibration

O-H stretch (broad, characteristic of carboxylic

3300-2500 o

acid dimers)
~3000 C-H stretch (aromatic and aliphatic)
1725-1700 C=0 stretch (carbonyl of carboxylic acid)

Note: The IR spectrum of carboxylic acids typically shows a very broad O-H stretching band
due to hydrogen bonding.[2]

Table 4: Mass Spectrometry (MS) Data for 1H-Indole-3-propanoic acid

m/z Relative Intensity (%) Proposed Fragment
189.0 24.10 [M]* (Molecular lon)
130.0 99.99 [M - COOH - HJ*
131.0 9.70 [M - COOH]*

115.0 5.50

77.0 6.20 [CeHs]*

lonization Method: Electron lonization (EI)[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR of N-Substituted Amino Acids
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e Sample Preparation:

o

Accurately weigh 5-10 mg of the solid sample for tH NMR or 20-50 mg for 13C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs, or D20) in a clean, dry vial.

Ensure complete dissolution by gentle vortexing or sonication.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid

height is around 4-5 cm.

If the solution contains solid particles, it should be filtered through a small cotton plug in

the pipette.

o Data Acquisition:

The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or
higher for *H and 100 MHz or higher for 13C.

For *H NMR, a standard pulse program is used. For quantitative measurements, a
sufficient relaxation delay (e.g., 5 times the longest T1) should be set.

For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum.

Chemical shifts are reported in parts per million (ppm) relative to an internal standard,
commonly tetramethylsilane (TMS) at 0.00 ppm.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR of Solid Organic Compounds (Thin Film Method)[3]

e Sample Preparation:

o Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile

solvent (e.g., methylene chloride or acetone) in a small vial.[3]
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o Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.

[3]
o Using a pipette, drop a small amount of the solution onto the center of the salt plate.[3]

o Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the
plate.[3]

o Data Acquisition:

[e]

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

o

Acquire a background spectrum of the clean, empty sample holder.

[¢]

Acquire the spectrum of the sample. The data is typically collected over a range of 4000 to
400 cm™1.

[¢]

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber
(cm™1).

2.3 Mass Spectrometry (MS)
Electrospray lonization (ESI) Mass Spectrometry of Organic Acids
e Sample Preparation:

o Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or
water) at a concentration of approximately 1 mg/mL.[4]

o Dilute the stock solution to a final concentration of around 1-10 pg/mL with the same
solvent or a mixture compatible with the LC-MS system (e.g., methanol/water with 0.1%
formic acid).[4][5]

o Filter the final solution through a 0.2 um syringe filter to remove any particulate matter.[6]

o Data Acquisition:

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://pmc.ncbi.nlm.nih.gov/articles/PMC6384780/
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/720006938en_e12acc78a4/720006938en.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12102305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o The sample solution is introduced into the ESI source of the mass spectrometer, typically
via direct infusion or through a liquid chromatography (LC) system.

o The analysis is performed in either positive or negative ion mode. For carboxylic acids,
negative ion mode ([M-H]") is often preferred.[6][7]

o The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions
detected.

o For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by
selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to
generate fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b12102305#spectroscopic-data-nmr-ir-ms-of-s-2-
1h-indol-1-yl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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